molecular formula C10H21NNaO8P B13118785 Sodium(R)-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate

Sodium(R)-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate

Cat. No.: B13118785
M. Wt: 337.24 g/mol
InChI Key: SVKJWXOVLJCHHZ-DDWIOCJRSA-M
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Description

Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl group, an aminoethyl group, and a dihydroxypropyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dihydroxypropyl phosphate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the phosphate group, potentially leading to the formation of phosphonates.

    Substitution: The amino group can participate in substitution reactions, where the Boc group is removed and replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield ketones, while substitution reactions can introduce new functional groups to the aminoethyl moiety.

Scientific Research Applications

Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate group can mimic natural phosphate groups in biological systems, allowing it to participate in phosphorylation reactions. This can affect various cellular processes, including signal transduction and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    Sodium®-2-((tert-butoxycarbonyl)amino)ethylphosphate: Lacks the dihydroxypropyl group, making it less versatile in certain applications.

    Sodium®-2-aminoethyl(2,3-dihydroxypropyl)phosphate: Does not have the Boc protection, which can affect its stability and reactivity.

Uniqueness

Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate stands out due to its combination of functional groups, which provide a unique set of chemical properties and potential applications. The presence of the Boc group offers protection during synthesis, while the dihydroxypropyl phosphate moiety allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C10H21NNaO8P

Molecular Weight

337.24 g/mol

IUPAC Name

sodium;[(2R)-2,3-dihydroxypropyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate

InChI

InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1/t8-;/m1./s1

InChI Key

SVKJWXOVLJCHHZ-DDWIOCJRSA-M

Isomeric SMILES

CC(C)(C)OC(=O)NCCOP(=O)([O-])OC[C@@H](CO)O.[Na+]

Canonical SMILES

CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+]

Origin of Product

United States

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